REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([S:11][CH2:12][C:13]([NH2:15])=O)[N:3]=1.C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:29])=O>>[Cl:29][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([S:11][CH2:12][C:13]#[N:15])[N:3]=1
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
OC1=NC(=NC(=C1)CCC)SCC(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 4.5 g
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated for ten minutes
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
CUSTOM
|
Details
|
The phosphorus oxychloride was removed in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was poured into 150 ml of ice-water
|
Type
|
EXTRACTION
|
Details
|
The water mixture was extracted with 100 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
A small amount of the oil was dried in vacuo without purification
|
Type
|
CUSTOM
|
Details
|
to afford the analytical sample
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)CCC)SCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |